molecular formula C17H15N3OS2 B270039 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide

Cat. No. B270039
M. Wt: 341.5 g/mol
InChI Key: FXXLNHGNVIVEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide, also known as MDPT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The exact mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is not fully understood, but it is believed to act through modulation of the central nervous system. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide also exhibits activity at the serotonin transporter, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been shown to exhibit analgesic and anti-inflammatory effects, as well as anxiolytic and antidepressant effects. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has also been shown to have a low toxicity profile, making it a promising drug candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide in lab experiments is its high potency and selectivity. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been shown to have a high affinity for the mu-opioid receptor, making it a valuable tool for studying the role of this receptor in pain and mood regulation. However, one limitation of using 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide. One area of interest is the development of more potent and selective analogs of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide for use as potential drug candidates. Another area of research is the investigation of the potential therapeutic applications of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide in the treatment of various diseases, including chronic pain, anxiety, and depression. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide and its potential side effects in vivo.
Conclusion
In conclusion, 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method is straightforward, and the compound has shown promising results in preclinical studies as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide.

Synthesis Methods

The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with N,N-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the field of medicinal chemistry, where 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been investigated as a potential drug candidate for the treatment of various diseases. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has shown promising results in preclinical studies as an analgesic and anti-inflammatory agent.

properties

Product Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide

InChI

InChI=1S/C17H15N3OS2/c1-13-18-19-17(23-13)22-12-16(21)20(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3

InChI Key

FXXLNHGNVIVEEL-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NN=C(S1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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